molecular formula C15H16O2 B1422149 4-(4-Methoxy-3-methylphenyl)-2-methylphenol CAS No. 1255636-23-7

4-(4-Methoxy-3-methylphenyl)-2-methylphenol

Cat. No. B1422149
M. Wt: 228.29 g/mol
InChI Key: NJXAHRNQFMLYOP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For example, a series of novel amino acid derivatives has been synthesized by the reaction of 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid with primary and secondary amines .


Chemical Reactions Analysis

The compound 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid has been reported to undergo various reactions with different nucleophiles, resulting in the formation of various nitrogen-containing heterocyclic compounds of different ring sizes .

Scientific Research Applications

Photochemical Applications

The study of photochemical reactions involving methoxyphenols, including compounds similar to 4-(4-Methoxy-3-methylphenyl)-2-methylphenol, has revealed insights into their behavior. For instance, the irradiation of 3-methoxyphenol in the presence of AlBr3 led to the formation of 4-methoxybicyclo[3.1.0]hex-3-en-2-one, showcasing a type of rearrangement reaction relevant to the study of methoxyphenols (Kakiuchi et al., 1991).

Anticancer Research

A Schiff base compound synthesized from vanillin and p-anisidin, structurally related to 4-(4-Methoxy-3-methylphenyl)-2-methylphenol, was investigated for its anticancer activity. This research explored its stability and effectiveness in inhibiting T47D breast cancer cells, demonstrating its potential therapeutic applications (Sukria et al., 2020).

Synthesis and Characterization

The synthesis of related compounds provides insights into the chemical properties and potential applications of 4-(4-Methoxy-3-methylphenyl)-2-methylphenol. For example, the synthesis of 1-(2-Hydroxy-5-methylphenyl)phenethylamine involved the methylation of hydroxy groups, highlighting the versatility of methoxyphenols in chemical synthesis (Wu Jia-sheng, 2003).

Molecular Structure Studies

Research into the molecular structures of compounds such as 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol, which are synthesized via Schiff bases reduction, offers valuable data on their chemical properties and potential applications (Ajibade & Andrew, 2021).

Thermal Analysis and Optical Properties

Studies on the thermal analysis and optical properties of related compounds, like oligo‐2‐methoxy‐6‐[(4‐methylphenyl)imino]methylphenol, provide insights into their potential industrial and material science applications. This research offers a deeper understanding of their thermal stability and electronic properties (Kaya & Bilici, 2007).

Nonlinear Optical Parameters

Investigating the nonlinear optical parameters of hydrazones related to methoxyphenols can lead to applications in optical devices, such as optical limiters and switches. This research highlights the significance of methoxyphenol derivatives in developing advanced optical materials (Naseema et al., 2010).

Safety And Hazards

According to the safety data sheet for 4-Methoxy-3-methylphenylboronic acid, this compound is considered hazardous. It may cause skin and eye irritation, and may be harmful if swallowed. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

There is ongoing research into compounds with similar structures, such as the discovery of a new WSB1 degrader, which provides a unique solution for the treatment of cancer metastasis . This suggests that “4-(4-Methoxy-3-methylphenyl)-2-methylphenol” and related compounds could have potential applications in the future.

properties

IUPAC Name

4-(4-methoxy-3-methylphenyl)-2-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-10-8-12(4-6-14(10)16)13-5-7-15(17-3)11(2)9-13/h4-9,16H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJXAHRNQFMLYOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)OC)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10683823
Record name 4'-Methoxy-3,3'-dimethyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methoxy-3-methylphenyl)-2-methylphenol

CAS RN

1255636-23-7
Record name 4'-Methoxy-3,3'-dimethyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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